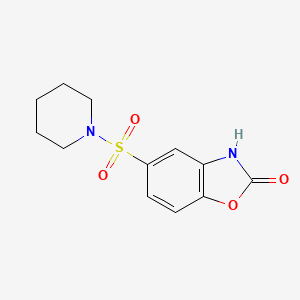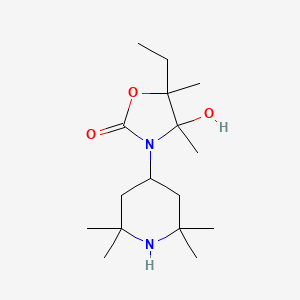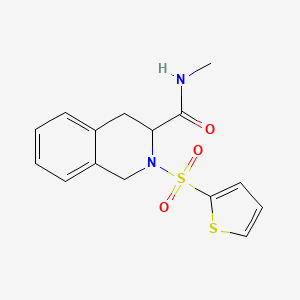![molecular formula C14H17ClOS B14947943 2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane](/img/structure/B14947943.png)
2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-chlorobicyclo[2.2.1]hept-2-ene with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable tool for the synthesis of biologically active compounds.
Industry
In the industrial sector, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism by which (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chlorobicyclo[2.2.1]hept-2-yl)methylsulfane
- (3-Chlorobicyclo[2.2.1]hept-2-yl)phenylsulfane
- (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)sulfane
Uniqueness
Compared to similar compounds, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is unique due to the presence of the oxo-lambda~4~-sulfane group. This functional group imparts distinct chemical properties, making it more reactive in certain types of chemical reactions. Additionally, the combination of the bicyclic structure with the 4-methylphenyl group enhances its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C14H17ClOS |
|---|---|
Poids moléculaire |
268.8 g/mol |
Nom IUPAC |
2-chloro-3-(4-methylphenyl)sulfinylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H17ClOS/c1-9-2-6-12(7-3-9)17(16)14-11-5-4-10(8-11)13(14)15/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3 |
Clé InChI |
DGKCHUVGSCHSNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2C3CCC(C3)C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)


![3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)

![[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B14947933.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B14947945.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B14947948.png)
